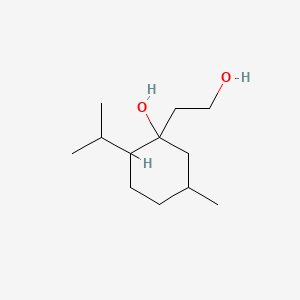
(1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride is a chemical compound with the molecular formula C23H26ClNO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of (1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with 2,2-diphenyl-2-prop-2-ynoxyacetic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
(1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Wissenschaftliche Forschungsanwendungen
(1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on cellular processes and molecular pathways. It may serve as a tool for investigating the role of piperidine derivatives in biological systems.
Medicine: Due to its structural similarity to other pharmacologically active piperidine derivatives, this compound is explored for its potential therapeutic applications. It may be investigated for its effects on specific molecular targets and pathways involved in disease processes.
Industry: The compound is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of (1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
(1-Methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride can be compared with other similar compounds, such as:
1-Methylpiperidin-4-yl 2-hydroxy-2,2-diphenylacetate: This compound has a similar structure but with a hydroxyl group instead of the prop-2-ynoxy group.
1-Methyl-4-piperidinyl (diphenyl)methanol: This compound has a similar piperidine core but with different substituents on the aromatic rings.
2-(1-Methylpiperidin-4-yl)acetic acid: This compound has a similar piperidine core but with an acetic acid group instead of the prop-2-ynoxy group .
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
2790-91-2 |
|---|---|
Molekularformel |
C23H26ClNO3 |
Molekulargewicht |
399.9 g/mol |
IUPAC-Name |
(1-methylpiperidin-4-yl) 2,2-diphenyl-2-prop-2-ynoxyacetate;hydrochloride |
InChI |
InChI=1S/C23H25NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h1,4-13,21H,14-18H2,2H3;1H |
InChI-Schlüssel |
ILQGFXOFGYISRC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC#C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


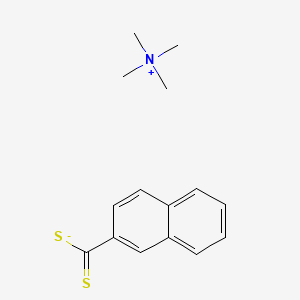
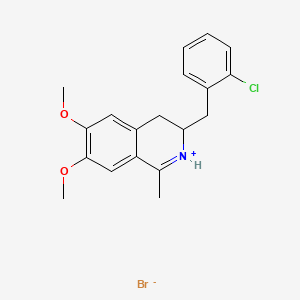
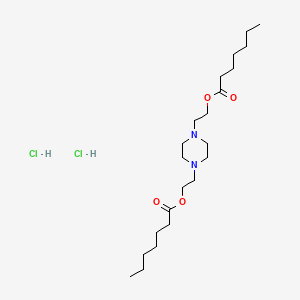
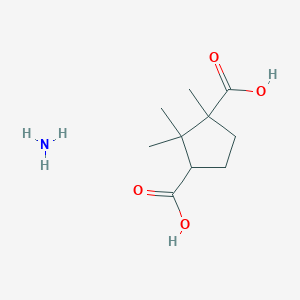
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
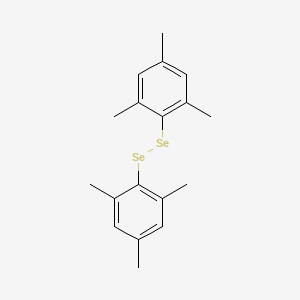
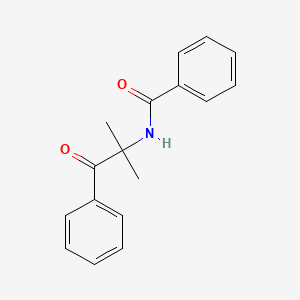
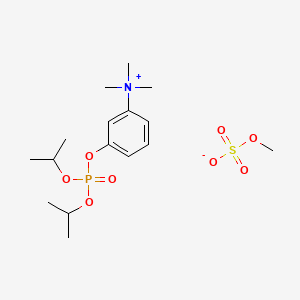

![1-[2-(Ethyl{4-[(e)-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl}amino)ethyl]pyridiniumchloride](/img/structure/B13754914.png)
